molecular formula C12H7ClN2O B8543604 4-Chloro-5-phenylfuro[2,3-d]pyrimidine

4-Chloro-5-phenylfuro[2,3-d]pyrimidine

Cat. No.: B8543604
M. Wt: 230.65 g/mol
InChI Key: IXKZXFQULLZVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-phenylfuro[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H7ClN2O and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-5-phenylfuro[2,3-d]pyrimidine

InChI

InChI=1S/C12H7ClN2O/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H

InChI Key

IXKZXFQULLZVQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 100 mL round bottom flask was placed 5-phenylfuro[2,3-d]benzopyrimidin-4 (3H)-one (1.12 g, 5.3 mmol) and benzene (75 mL). The flask was equipped with a stir bar, reflux condenser, and Dean-Stark trap, and the reaction was allowed to reflux with stirring for 1 hour azeotropically removing the water formed. The reaction was cooled to room temperature. Phosphorus oxychloride was added (2.43 g, 15.9 mmol) dropwise, the flask equipped with a reflux condenser and the reaction was heated at reflux for 20 hours with stirring.
Name
5-phenylfuro[2,3-d]benzopyrimidin-4 (3H)-one
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add 9.5 ml (101.8 mmol) phosphoryl chloride to 1.8 g (approx. 6.8 mmol) 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one at RT and heat the mixture for 1 h under reflux. Cool the resultant black mixture to RT and carefully add dropwise at <10° C. to a well-stirred solution of 70 ml conc. ammonia solution and 50 ml water cooled to 0° C. (pH>9). At the end of addition, heat the black suspension to RT and stir for a further 15 min. Filter off the black solid with suction, resuspend with water three times, filter with suction again, and dry at high vacuum. Dissolve the solid in dichloromethane and column-filter on silica gel (solvent: dichloromethane). 1371 mg (80.6% of theor.) of the target compound is obtained as a yellow solid.
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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